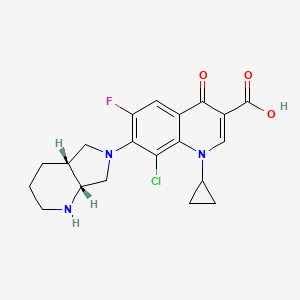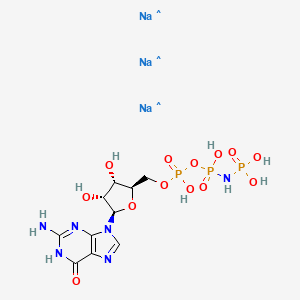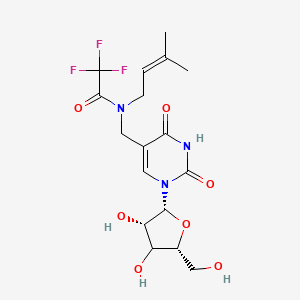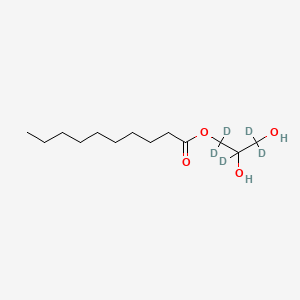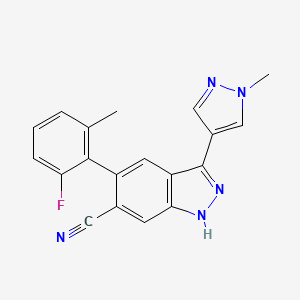
Hpk1-IN-24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematopoietic Progenitor Kinase 1 Inhibitor 24 (Hpk1-IN-24) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 plays a crucial role in negatively regulating T-cell receptor (TCR) and B-cell signaling, making it a promising target for cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-24 involves structure-based virtual screening and kinase inhibition assays. The preparation of receptor and ligands is based on the X-ray crystal structure of human HPK1 kinase in complex with sunitinib . The synthetic route typically involves the following steps:
Ligand Preparation: The ligands are prepared using standard organic synthesis techniques.
Docking and Screening: Glide docking-based virtual screening is performed to identify potential inhibitors.
Kinase Inhibition Assay: The identified compounds are tested for kinase inhibition activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale organic synthesis techniques, purification, and quality control measures to ensure the compound’s efficacy and safety .
化学反応の分析
Types of Reactions
Hpk1-IN-24 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound, this compound .
科学的研究の応用
Hpk1-IN-24 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound in kinase inhibition studies.
Biology: Investigated for its role in modulating immune cell functions.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for enhancing T-cell activation and overcoming immunosuppressive signals in the tumor microenvironment
作用機序
Hpk1-IN-24 exerts its effects by inhibiting HPK1, which is involved in the negative regulation of T-cell activation. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76 at Ser376, leading to the destabilization of SLP76 microclusters and attenuation of TCR signaling . By inhibiting HPK1, this compound enhances T-cell activation and improves immune responses against tumors .
類似化合物との比較
Hpk1-IN-24 is compared with other HPK1 inhibitors, such as:
Compound K: A novel, potent, and selective HPK1 small molecule kinase inhibitor.
Compound 1: Another HPK1 inhibitor that enhances Th1 cytokine production and reverts immune suppression.
This compound is unique due to its specific structure and high selectivity for HPK1, making it a promising candidate for further development in cancer immunotherapy .
特性
分子式 |
C19H14FN5 |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
5-(2-fluoro-6-methylphenyl)-3-(1-methylpyrazol-4-yl)-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C19H14FN5/c1-11-4-3-5-16(20)18(11)14-7-15-17(6-12(14)8-21)23-24-19(15)13-9-22-25(2)10-13/h3-7,9-10H,1-2H3,(H,23,24) |
InChIキー |
KSWBAYVYDDFVFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)F)C2=CC3=C(C=C2C#N)NN=C3C4=CN(N=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


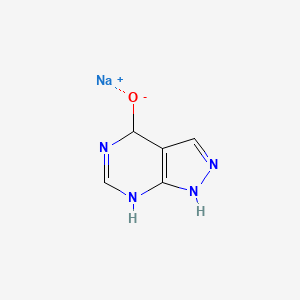
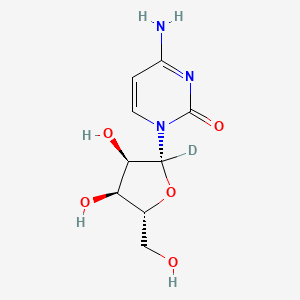
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)
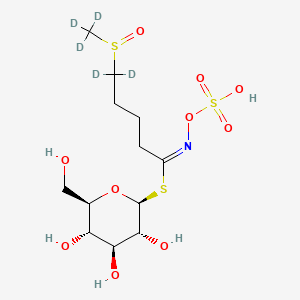
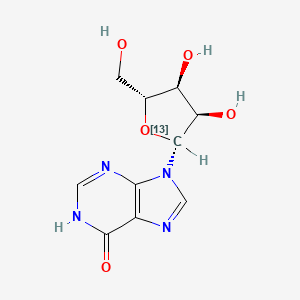

![(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410295.png)
